5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7Cl2N3O2 and its molecular weight is 272.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.9915319 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Activities
Research indicates that derivatives of pyrazole carboxylic acids, which include the 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, have shown significant antibacterial activities. These compounds have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria, demonstrating their potential in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Carbonic Anhydrase Inhibition
This compound has been utilized in the synthesis of amide derivatives, which are studied for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are crucial for understanding the potential therapeutic applications of these compounds in conditions where inhibition of carbonic anhydrase is beneficial (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).
Anticancer and Antimicrobial Activity
Synthesized derivatives of this compound have shown promising results in terms of anticancer and antimicrobial activities. This highlights the compound's potential in the development of new treatments for cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Novel Compounds
The compound serves as a base for the synthesis of a variety of novel compounds with potential applications in medicinal chemistry. This includes exploring its combination with different framework structures for creating new polychelated ligands, which can be significant in metal complex catalysis and other areas of medicinal chemistry (Dalinger et al., 2020).
Antifungal Activity
Derivatives of this compound have been designed and synthesized with significant antifungal activity against various fungal strains. These findings are crucial for developing new antifungal agents, especially for agricultural applications (Liu et al., 2020).
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Pyrazole derivatives have been known to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit the activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given that some pyrazole derivatives can inhibit cdk2, it is plausible that this compound may affect pathways related to cell cycle regulation .
Result of Action
Given that some pyrazole derivatives can inhibit cdk2, it is plausible that this compound may affect cell cycle progression .
Properties
IUPAC Name |
5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O2/c11-7-2-1-5(3-8(7)12)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIMXWFIFJFUTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.